Cas no 18436-69-6 (Ethyl4-chloroquinoline-2-carboxylate)
Ethyl4-chloroquinoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-chloroquinoline-2-carboxylate
- 2-Quinolinecarboxylicacid, 4-chloro-, ethyl ester
- 4-Chlor-chinolin-2-carbonsaeure-aethylester
- 4-chloro-2-ethoxycarbonylquinoline
- 4-chloroquinaldic acid,ethyl ester
- 4-chloro-quinoline-2-carboxylic acid ethyl ester
- 4-chloroquinoline-2-carboxylic acid ethyl ester
- FT-0645946
- NSC109750
- NSC 109750
- DTXSID20296524
- SCHEMBL163381
- 18436-69-6
- A812860
- J-521328
- CS-0109842
- 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester
- AKOS005603816
- SB69228
- NSC-109750
- C13566
- MFCD08445412
- Ethyl4-chloroquinoline-2-carboxylate
- STK691793
- Ethyl 4-chloro-quinoline-2-carboxylate
- DB-065473
-
- MDL: MFCD08445412
- Inchi: 1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3
- InChI Key: POWYXUDTZJAGFL-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)OCC)N=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 235.04000
- Monoisotopic Mass: 235.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2A^2
- XLogP3: 3.4
Experimental Properties
- Density: 1.286
- Boiling Point: 357.5°Cat760mmHg
- Flash Point: 170°C
- Refractive Index: 1.609
- PSA: 39.19000
- LogP: 3.06490
Ethyl4-chloroquinoline-2-carboxylate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl4-chloroquinoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006668-1g |
Ethyl 4-chloroquinoline-2-carboxylate |
18436-69-6 | 95% | 1g |
$430.44 | 2023-09-02 | |
| TRC | E258220-50mg |
Ethyl4-chloroquinoline-2-carboxylate |
18436-69-6 | 50mg |
$ 220.00 | 2022-06-05 | ||
| TRC | E258220-100mg |
Ethyl4-chloroquinoline-2-carboxylate |
18436-69-6 | 100mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E258220-250mg |
Ethyl4-chloroquinoline-2-carboxylate |
18436-69-6 | 250mg |
$ 725.00 | 2022-06-05 | ||
| abcr | AB543201-500 mg |
Ethyl 4-chloroquinoline-2-carboxylate; . |
18436-69-6 | 500MG |
€620.10 | 2022-03-01 | ||
| abcr | AB543201-1 g |
Ethyl 4-chloroquinoline-2-carboxylate; . |
18436-69-6 | 1g |
€600.40 | 2023-06-14 | ||
| abcr | AB543201-2 g |
Ethyl 4-chloroquinoline-2-carboxylate; . |
18436-69-6 | 2g |
€1,108.00 | 2022-03-01 | ||
| Chemenu | CM145648-1g |
ethyl 4-chloroquinoline-2-carboxylate |
18436-69-6 | 95% | 1g |
$416 | 2023-02-17 | |
| eNovation Chemicals LLC | D541591-5g |
ETHYL 4-CHLOROQUINOLINE-2-CARBOXYLATE |
18436-69-6 | 97% | 5g |
$1400 | 2023-09-01 | |
| eNovation Chemicals LLC | D541591-25g |
ETHYL 4-CHLOROQUINOLINE-2-CARBOXYLATE |
18436-69-6 | 97% | 25g |
$3000 | 2023-09-01 |
Ethyl4-chloroquinoline-2-carboxylate Suppliers
Ethyl4-chloroquinoline-2-carboxylate Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on Ethyl4-chloroquinoline-2-carboxylate
Comprehensive Guide to Ethyl 4-chloroquinoline-2-carboxylate (CAS No. 18436-69-6): Properties, Applications, and Market Insights
Ethyl 4-chloroquinoline-2-carboxylate (CAS No. 18436-69-6) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This chlorinated quinoline derivative has gained significant attention due to its versatile applications in drug discovery and material science. With the increasing demand for heterocyclic building blocks in medicinal chemistry, this compound serves as a crucial intermediate for synthesizing biologically active molecules.
The molecular structure of Ethyl 4-chloro-2-quinolinecarboxylate features a quinoline core substituted with a chlorine atom at the 4-position and an ester group at the 2-position. This unique arrangement contributes to its reactivity and makes it valuable for various cross-coupling reactions in organic synthesis. Researchers particularly value this compound for its role in developing antimalarial agents and other therapeutic compounds, aligning with current trends in infectious disease research.
In pharmaceutical applications, 4-chloroquinoline-2-carboxylic acid ethyl ester serves as a precursor for numerous drug candidates. The global pharmaceutical industry's growing focus on targeted therapies and personalized medicine has increased the demand for such specialized intermediates. Recent studies have explored its potential in developing kinase inhibitors, which are crucial in cancer treatment research—a hot topic in current medical chemistry discussions.
The agrochemical sector also utilizes Ethyl 4-chloroquinoline-2-carboxylate in developing novel crop protection agents. With increasing concerns about food security and sustainable agriculture, researchers are investigating this compound's derivatives as potential pesticide intermediates. Its structural features allow for modifications that can enhance biological activity while maintaining environmental safety—a key consideration in modern agrochemical design.
From a synthetic chemistry perspective, CAS 18436-69-6 offers multiple reactive sites for functionalization. The ethyl ester group can undergo hydrolysis or aminolysis, while the 4-chloro substituent participates in various nucleophilic substitution reactions. These properties make it valuable for creating diverse molecular libraries in drug discovery programs, addressing the pharmaceutical industry's need for structural diversity.
Market analysis indicates steady growth in demand for quinoline-based intermediates like Ethyl 4-chloro-2-quinolinecarboxylate. The compound's global market is influenced by factors such as increased R&D spending in pharmaceuticals and the expansion of contract research organizations. Current trends show particular interest from manufacturers in Asia-Pacific regions, where production capabilities for such fine chemicals have significantly improved in recent years.
Quality control measures for Ethyl 4-chloroquinoline-2-carboxylate typically involve HPLC analysis, with purity standards often exceeding 98%. Suppliers frequently provide technical data sheets detailing physicochemical properties including melting point, solubility characteristics, and spectral data (NMR, IR). These specifications are crucial for researchers requiring high-purity intermediates for sensitive synthetic applications.
Environmental and safety considerations for handling 4-chloroquinoline-2-carboxylic acid ethyl ester follow standard laboratory protocols for organic compounds. While not classified as hazardous under most regulatory frameworks, proper chemical handling procedures should always be observed. The compound's stability profile makes it suitable for standard storage conditions, contributing to its practicality as a research chemical.
Future research directions for Ethyl 4-chloroquinoline-2-carboxylate derivatives may explore their potential in emerging therapeutic areas such as neurodegenerative diseases and antiviral agents. The COVID-19 pandemic has heightened interest in broad-spectrum antiviral compounds, making quinoline derivatives particularly relevant. Additionally, advances in green chemistry may lead to more sustainable synthetic routes for this valuable intermediate.
For researchers sourcing CAS 18436-69-6, it's important to verify supplier credentials and request comprehensive analytical data. The compound is typically available in research quantities from specialty chemical suppliers, with options for custom synthesis or bulk quantities. Pricing trends reflect the compound's specialized nature and the costs associated with its precise synthesis and purification.
In conclusion, Ethyl 4-chloroquinoline-2-carboxylate represents an important building block in modern chemical research. Its applications span pharmaceutical development, agrochemical innovation, and material science, making it a compound of continuing interest across multiple scientific disciplines. As research into heterocyclic compounds advances, this quinoline derivative will likely maintain its relevance in addressing current and future scientific challenges.
18436-69-6 (Ethyl4-chloroquinoline-2-carboxylate) Related Products
- 643044-04-6(Methyl 4,7-dichloroquinoline-2-carboxylate)
- 27034-51-1(6-Chloroindole-2-carboxylic acid ethyl ester)
- 848501-96-2(Methyl 4,6-dichloroquinoline-2-carboxylate)
- 53995-82-7(Ethyl 4,6-dichloro-1H-indole-2-carboxylate)
- 4792-67-0(ethyl 5-chloro-1H-indole-2-carboxylate)
- 95568-79-9(3H-Benz[e]indole-2-carboxylic acid, 5-chloro-, ethyl ester)
- 198696-84-3(methyl 4,6,7-trichloro-quinoline-2-carboxylate)
- 53995-85-0(ethyl 4,5-dichloro-1H-indole-2-carboxylate)
- 98081-84-6(Methyl 6-chloro-1H-indole-2-carboxylate)
- 53590-46-8(Ethyl 4-chloro-1H-indole-2-carboxylate)